molecular formula C9H8N2O3S B2896671 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione CAS No. 853723-84-9

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione

Cat. No.: B2896671
CAS No.: 853723-84-9
M. Wt: 224.23
InChI Key: IDYWZSYRNZHKBR-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a heterocyclic compound featuring an imidazolidine-2,4,5-trione core substituted with a thiophen-2-yl ethyl group.

Properties

IUPAC Name

1-(2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-7-8(13)11(9(14)10-7)4-3-6-2-1-5-15-6/h1-2,5H,3-4H2,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYWZSYRNZHKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. One common method includes the use of thiophene-2-ethylamine as a starting material, which is then reacted with imidazolidine-2,4,5-trione in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4,5-trione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

This section compares 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione with structurally analogous imidazolidine-2,4,5-triones, focusing on physicochemical properties, lipophilicity, and cholinesterase inhibition activity. Key analogs include 3d , 3e , 3g , and others from the MDPI series .

Structural and Physicochemical Properties
Compound Name (ID) Substituents (R1/R3) Melting Point (°C) log Kow (Lipophilicity)
1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) R1: 4-isopropylphenyl
R3: 6-fluorobenzo[d]thiazol-2-yl ethyl
N/A N/A
1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3e) R1: 4-chlorophenyl
R3: 6-fluorobenzo[d]thiazol-2-yl ethyl
149–150 2.89 (experimental)
1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3g) R1: 2,6-diisopropylphenyl
R3: 6-fluorobenzo[d]thiazol-2-yl ethyl
165–166 4.12 (experimental)
Target Compound R1: 2-(thiophen-2-yl)ethyl Not reported Predicted higher than 3g (due to thiophene's π-electron system)

Key Observations :

  • Electron-withdrawing groups (e.g., 6-fluorobenzo[d]thiazol-2-yl) enhance stability and enzyme binding .
  • Lipophilicity (log Kow) increases with bulky substituents (e.g., 2,6-diisopropylphenyl in 3g , log Kow = 4.12), favoring membrane permeability .
Cholinesterase Inhibition Activity
Compound ID AChE IC₅₀ (μmol/L) BChE IC₅₀ (μmol/L) Selectivity (BChE/AChE)
3d 13.8 1.66 8.3-fold (BChE selective)
3e 13.8 3.52 0.26-fold (AChE selective)
3g 18.5 2.91 6.4-fold (BChE selective)
Rivastigmine (Standard) 47.9 8.12 0.17-fold

Key Findings :

  • 3d exhibits the highest BChE inhibition (IC₅₀ = 1.66 μmol/L), outperforming rivastigmine by nearly 5-fold .
  • Para-substitution (e.g., 4-isopropylphenyl in 3d ) enhances BChE selectivity, likely due to optimized hydrophobic interactions .
  • The target compound’s thiophene group may modulate selectivity; thiophene’s smaller size compared to benzothiazole could reduce steric hindrance in enzyme active sites.
Structure-Activity Relationships (SAR)
  • Electron-Deficient Aromatic Rings : Fluorinated benzothiazoles (e.g., 3d , 3g ) improve inhibitory potency by strengthening π-π stacking with cholinesterase catalytic sites .
  • Branched Alkyl Substituents : Bulky groups (e.g., diisopropylphenyl in 3g ) increase lipophilicity and BChE affinity .
  • Positional Effects : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3e ) favor AChE inhibition, while ortho-substituents enhance BChE activity .

Biological Activity

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. Common methods include the use of thiophene-2-ethylamine as a starting material in the presence of catalysts and solvents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. Notably, it may inhibit certain enzymes linked to tumor growth .

The biological activity of this compound can be attributed to its structural features:

  • Interaction with Enzymes: The thiophene ring and imidazolidine core can interact with various enzymes, modulating their activity.
  • Inhibition of Cell Signaling Pathways: The compound may interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells .

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of synthesized derivatives based on imidazolidine scaffolds. The results indicated that certain derivatives exhibited significant activity against resistant strains of bacteria. The IC50 values ranged from 10 to 30 µg/mL for various pathogens .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was found to induce apoptosis in cancer cell lines. The study reported an IC50 value of approximately 15 µM against breast cancer cells .

Study 3: Selectivity Index in Antimalarial Activity

A recent study highlighted the selectivity index of this compound against Plasmodium falciparum strains. The calculated selectivity index was significantly higher than that for traditional antimalarial drugs like chloroquine, suggesting its potential as a novel antimalarial agent .

Data Summary Table

Activity IC50 Values Selectivity Index Notes
Antimicrobial10 - 30 µg/mLN/AEffective against resistant bacterial strains
Anticancer~15 µMN/AInduces apoptosis in breast cancer cells
AntimalarialN/AHighMore effective than chloroquine against P. falciparum

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the thiophene with furan or phenyl groups to assess electronic effects.
  • Side Chain Variations : Introduce polar groups (e.g., -OH, -NH2_2) at the ethyl linker to improve solubility.
  • High-Throughput Screening : Use parallel synthesis (96-well plates) with LC-MS quantification to rapidly evaluate 50+ derivatives .

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